3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various alkyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Various substituted purine derivatives
Scientific Research Applications
3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
- 3-Methyl-8-(3-methyl-butylsulfanyl)-7-phenethyl-3,7-dihydro-purine-2,6-dione
- 3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dione
Uniqueness
3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of alkyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H34N4O2S |
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Molecular Weight |
394.6 g/mol |
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-nonylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C20H34N4O2S/c1-5-6-7-8-9-10-11-14-27-20-21-17-16(24(20)13-12-15(2)3)18(25)22-19(26)23(17)4/h15H,5-14H2,1-4H3,(H,22,25,26) |
InChI Key |
IKCAJUYLTOBDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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